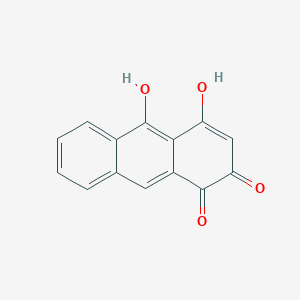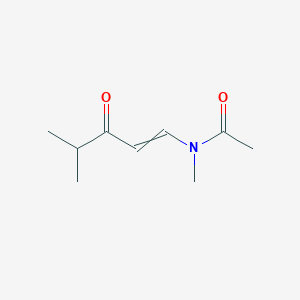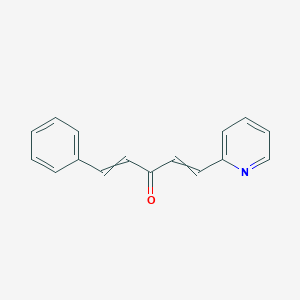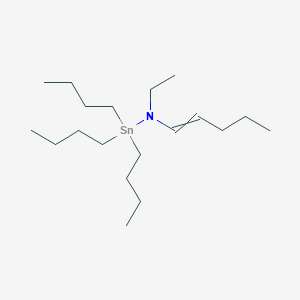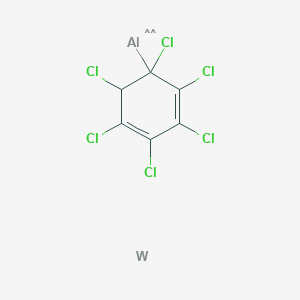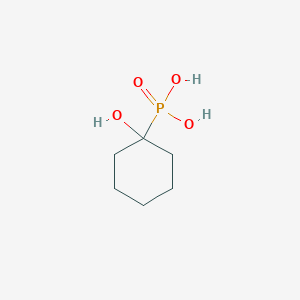
(1-Hydroxycyclohexyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxycyclohexyl)phosphonic acid is an organophosphorus compound characterized by a cyclohexyl ring bonded to a phosphonic acid group through a hydroxy substituent This compound is notable for its unique structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxycyclohexyl)phosphonic acid typically involves the reaction of cyclohexanone with phosphorous acid under controlled conditions. One common method is the Kabachnik–Fields reaction, where cyclohexanone reacts with phosphorous acid and formaldehyde to form the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis, is often employed for the dealkylation of dialkyl phosphonates to produce phosphonic acids . This method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Hydroxycyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like acyl chlorides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acyl chlorides and other electrophiles are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonic acids.
Applications De Recherche Scientifique
(1-Hydroxycyclohexyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as a bone-targeting agent and in drug design.
Industry: Utilized in the design of supramolecular or hybrid materials, surface functionalization, and as a corrosion inhibitor
Mécanisme D'action
The mechanism of action of (1-Hydroxycyclohexyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For example, it can inhibit metalloproteases by binding to the active site and blocking substrate access . Additionally, its ability to chelate metal ions makes it effective in altering fungal metabolism and growth .
Comparaison Avec Des Composés Similaires
(1-Hydroxyethane-1,1-diphosphonic acid): Known for its use in bone resorption disorders.
(1-Hydroxy-2-(phosphonomethyl)cyclohexane): Similar structure but with a different substitution pattern.
Uniqueness: (1-Hydroxycyclohexyl)phosphonic acid is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in applications requiring specific molecular interactions, such as enzyme inhibition and metal ion coordination .
Propriétés
Numéro CAS |
61470-39-1 |
|---|---|
Formule moléculaire |
C6H13O4P |
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
(1-hydroxycyclohexyl)phosphonic acid |
InChI |
InChI=1S/C6H13O4P/c7-6(11(8,9)10)4-2-1-3-5-6/h7H,1-5H2,(H2,8,9,10) |
Clé InChI |
BBRFVGAGYZHCJI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)


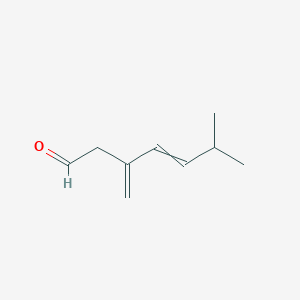
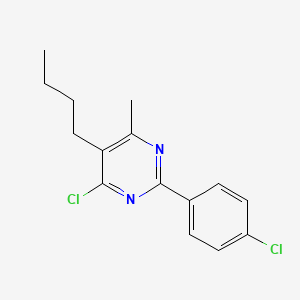

propanedioate](/img/structure/B14589763.png)
